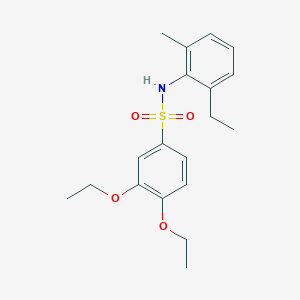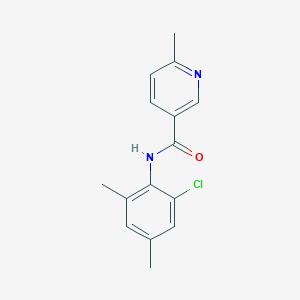
N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide, also known as Olaparib, is a pharmaceutical drug that has been approved for the treatment of ovarian and breast cancers. It is a PARP inhibitor, which means that it works by inhibiting the activity of the enzyme poly ADP-ribose polymerase (PARP), which is involved in DNA repair.
Wirkmechanismus
N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide works by inhibiting the activity of PARP, an enzyme that is involved in the repair of DNA damage. By inhibiting PARP, this compound prevents cancer cells from repairing DNA damage, which leads to their death. This mechanism of action is particularly effective in cancer cells that have defects in their DNA repair mechanisms, such as those with BRCA1/2 mutations.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its PARP inhibitory activity, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the immune response against cancer cells. This compound has also been shown to have a favorable safety profile, with minimal toxicity in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of PARP, which makes it a useful tool for studying the role of PARP in DNA repair and cancer biology. This compound is also well-tolerated in animal models, which allows for the use of higher doses and longer treatment regimens. However, there are some limitations to the use of this compound in lab experiments. One limitation is that it is a relatively expensive drug, which may limit its use in large-scale experiments. Another limitation is that this compound is not effective in all types of cancer cells, which may limit its applicability to certain research questions.
Zukünftige Richtungen
There are several future directions for the use of N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide in cancer research. One direction is the development of combination therapies that include this compound and other drugs that target DNA repair mechanisms, such as platinum-based chemotherapies. Another direction is the investigation of this compound in combination with immune checkpoint inhibitors, which may enhance the immune response against cancer cells. Additionally, there is ongoing research into the use of this compound in other types of cancer, such as prostate and pancreatic cancers, and in combination with other targeted therapies.
Synthesemethoden
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide involves several steps, starting with the reaction of 2-chloro-4,6-dimethylphenylamine with 6-methylpyridine-3-carboxylic acid to form the corresponding amide. This is followed by the addition of a protecting group to the amide nitrogen, and then the reaction of the protected amide with 4-fluorobenzyl chloroformate to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including ovarian and breast cancers. It has been shown to be effective in patients with BRCA1/2 mutations, which are associated with an increased risk of developing these cancers. This compound has also been investigated as a potential treatment for other types of cancers, such as prostate and pancreatic cancers.
Eigenschaften
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-9-6-10(2)14(13(16)7-9)18-15(19)12-5-4-11(3)17-8-12/h4-8H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEDLXRFBBQCDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=C(C=C(C=C2Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457974.png)
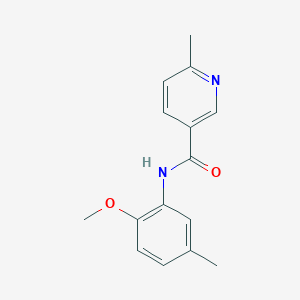
![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7457980.png)
![2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7457985.png)
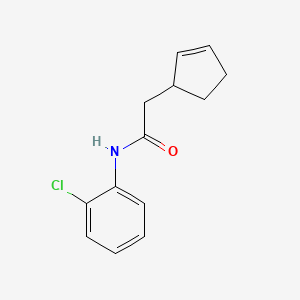
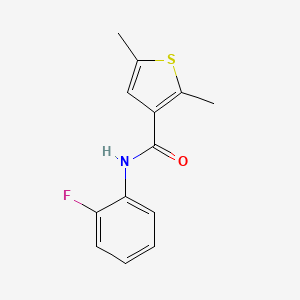

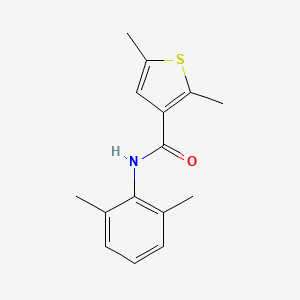
![1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458046.png)
![[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7458052.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7458054.png)
